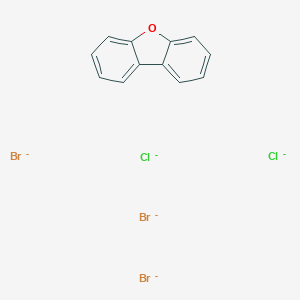

Dibenzofuran, tribromodichloro-

Description

Dibenzofuran is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. Halogenated derivatives, such as tribromodichloro-dibenzofuran (theoretical formula: C₁₂H₄Br₃Cl₂O), are formed by substituting hydrogen atoms with halogens (bromine and chlorine in this case).

Properties

CAS No. |

107227-52-1 |

|---|---|

Molecular Formula |

C12H8Br3Cl2O-5 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

dibenzofuran;tribromide;dichloride |

InChI |

InChI=1S/C12H8O.3BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |

InChI Key |

RECIRIQDYBSDFQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |

Synonyms |

TRIBROMO-DICHLORODIBENZOFURAN |

Origin of Product |

United States |

Comparison with Similar Compounds

Toxicity Trends :

- The number and position of chlorine atoms dictate toxicity. For example, 2,3,7,8-substituted isomers are significantly more toxic than non-lateral isomers .

- PCDFs are often byproducts of industrial processes, such as pesticide manufacturing and waste incineration .

Brominated and Mixed Halogenated Dibenzofurans

- 3-Bromo-1,2-dichlorodibenzofuran: A mixed halogenated derivative with one bromine and two chlorine atoms.

- Some PCB mixtures contain chlorinated dibenzofurans as impurities, complicating toxicity assessments .

Key Differences :

- Environmental Sources : Brominated dibenzofurans are less documented than chlorinated variants but may form during thermal degradation of brominated flame retardants .

Analytical and Environmental Considerations

- Detection Challenges :

- Environmental Presence :

Toxicity and Health Effects

- Mechanisms: Dioxin-like compounds, including PCDFs, activate the AhR pathway, disrupting endocrine function and causing immunosuppression, hepatotoxicity, and chloracne .

- Human Exposure : Documented effects include respiratory distress, liver disease, and weight loss, with long-term exposure linked to cancer .

Biodegradation Potential

- Microbial Degradation: Sphingomonas wittichii strain RW1 degrades non-chlorinated dibenzofuran and co-metabolizes low-chlorinated derivatives. However, highly halogenated compounds resist biodegradation due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.